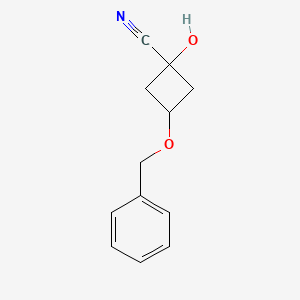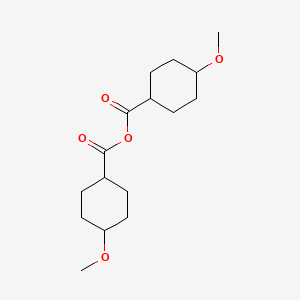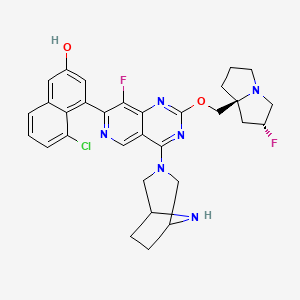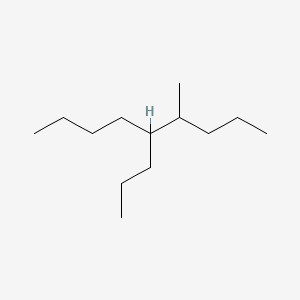
4-Methyl-5-propylnonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-propylnonane is a branched hydrocarbon with the molecular formula C13H28. It is a colorless liquid at room temperature and has a specific odor. This compound is part of the alkane family, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. Due to its branched structure, this compound exhibits unique physical and chemical properties compared to its linear counterparts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyl-5-propylnonane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as nonane, with a methyl and propyl group. The reaction typically requires a catalyst, such as palladium on carbon (Pd-C), and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve efficient conversion of starting materials to the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-propylnonane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often leading to the formation of simpler hydrocarbons.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is usually carried out under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium or platinum.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides. .
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
4-Methyl-5-propylnonane has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the behavior of branched hydrocarbons in biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used as a solvent or additive in various chemical processes and products
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-propylnonane depends on the specific application and the molecular targets involvedThe pathways involved may include signal transduction, enzyme activity modulation, and gene expression regulation .
Comparación Con Compuestos Similares
4-Methyl-5-propylnonane can be compared with other similar branched hydrocarbons, such as:
- 2,4-Dimethyldecane
- 5-n-Propylnonane
- 2-Methyl-5-ethylnonane
- 4-Ethyldecane
- 3-Ethyldecane
These compounds share similar structural features but differ in the position and number of branching groups. The uniqueness of this compound lies in its specific branching pattern, which influences its physical and chemical properties, as well as its reactivity and applications .
Propiedades
Número CAS |
62185-55-1 |
|---|---|
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
4-methyl-5-propylnonane |
InChI |
InChI=1S/C13H28/c1-5-8-11-13(10-7-3)12(4)9-6-2/h12-13H,5-11H2,1-4H3 |
Clave InChI |
XSMMHKQHDCOSCO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC)C(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




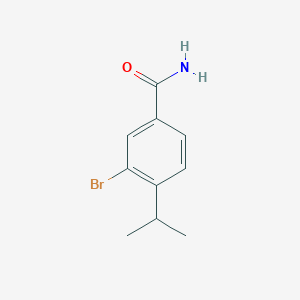

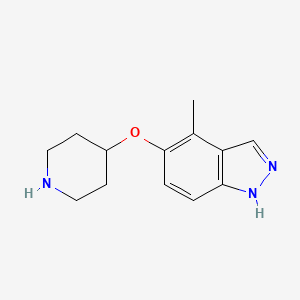

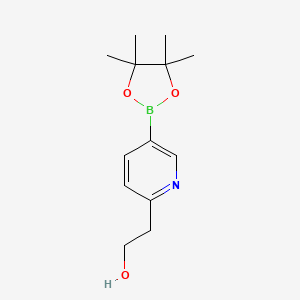
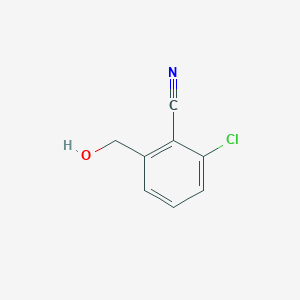
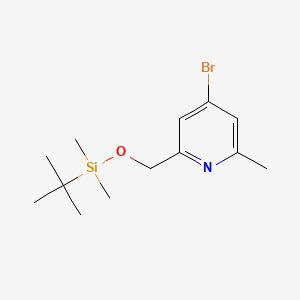
![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)
